molecular formula C11H21N3O3 B1386551 (R)-1-Boc-piperidine-3-carboxylic acid hydrazide CAS No. 1002359-83-2

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Cat. No.: B1386551
CAS No.: 1002359-83-2
M. Wt: 243.3 g/mol
InChI Key: DABYYYLRDBQJTK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral synthon of high value in pharmaceutical research and organic synthesis. Its structure incorporates a sterically defined (R)-configured piperidine ring, a Boc-protected amine for orthogonal deprotection, and a highly reactive hydrazide functional group. The primary research application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly through its reaction with carbonyl compounds to form hydrazones and acyl hydrazides, which can be further elaborated. This makes it exceptionally useful for constructing peptidomimetics and other pharmacologically active scaffolds. The piperidine moiety is a privileged structure in drug discovery, frequently found in compounds targeting the central nervous system, and the chirality is critical for achieving selectivity towards biological targets, such as enzymes or receptors. Researchers utilize this building block in the development of protease inhibitors, receptor agonists/antagonists, and as a precursor for heterocyclic compounds like 1,3,4-oxadiazoles. The Boc group is readily removable under mild acidic conditions, allowing for subsequent functionalization of the secondary amine, which is a common feature in many active pharmaceutical ingredients. This compound is intended for research applications only.

Properties

IUPAC Name

tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYYYLRDBQJTK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Boc-Protected Piperidine-3-Carboxylic Acid Esters

  • Starting Material: (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester or methyl ester.
  • Reagent: Hydrazine hydrate (N2H4·H2O), typically used in slight excess (1.3 to 1.8 equivalents).
  • Solvent: Nonpolar solvents such as toluene or xylene.
  • Conditions: Heating at 50 to 80 °C for several hours.
  • Reaction: The ester group is converted to the hydrazide by nucleophilic attack of hydrazine on the ester carbonyl.
  • Work-up: Removal of solvent and excess hydrazine, followed by purification (e.g., crystallization or extraction).

This method is preferred for its simplicity and good yield of the hydrazide while maintaining enantiomeric purity.

Conversion from Acid Chloride or Acid Bromide

  • Starting Material: (R)-1-Boc-piperidine-3-carboxylic acid chloride or bromide.
  • Reagent: Hydrazine (anhydrous or hydrate).
  • Solvent: Typically an inert solvent such as dichloromethane or ethyl acetate.
  • Conditions: Reaction under atmospheric pressure at room temperature or slightly elevated temperatures.
  • Mechanism: The acid halide reacts rapidly with hydrazine to form the hydrazide.
  • Advantages: Faster reaction times and often higher purity due to the reactive acid chloride intermediate.

This method is less commonly used due to the need to prepare the acid halide but can be advantageous in certain synthetic sequences.

Multi-Step Synthetic Schemes Involving Esterification and Hydrazinolysis

Some synthetic routes involve:

  • Esterification: Conversion of the piperidine-3-carboxylic acid to an ester (e.g., ethyl ester) using ethyl iodide and potassium carbonate.
  • Hydrazinolysis: Subsequent conversion of the ester to the hydrazide using hydrazine hydrate.

This two-step approach is documented in patent literature and allows for controlled synthesis of the hydrazide intermediate in complex molecule assembly.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Solvent Notes Reference
Hydrazinolysis of ester (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester Hydrazine hydrate (1.4–1.6 eq), 50–80 °C Toluene or xylene Mild heating, good stereochemical retention
Reaction with acid chloride (R)-1-Boc-piperidine-3-carboxylic acid chloride Hydrazine (anhydrous or hydrate), RT to mild heat DCM, EtOAc Faster reaction, requires acid chloride preparation
Esterification + hydrazinolysis (R)-1-Boc-piperidine-3-carboxylic acid Ethyl iodide + K2CO3 (esterification), then hydrazine hydrate Various Multi-step, useful in complex syntheses

Research Findings and Practical Considerations

  • Hydrazine hydrate is preferred over anhydrous hydrazine for safety and handling reasons, with typical water content between 35-70% (w/w).
  • Reaction temperatures between 50 and 80 °C optimize conversion while minimizing side reactions.
  • The Boc protecting group remains stable under these reaction conditions, preserving the nitrogen protection.
  • The hydrazinolysis step is chemoselective and allows for late-stage modification in peptide synthesis, enabling diverse analog generation.
  • Work-up procedures typically involve removal of excess hydrazine and solvents, with purification by crystallization or chromatography depending on scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-piperidine-3-carboxylic acid hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Synthesis of Bioactive Compounds

Peptidomimetics : (R)-1-Boc-piperidine-3-carboxylic acid hydrazide serves as a versatile precursor for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides. These compounds can exhibit enhanced stability and bioavailability, making them suitable candidates for therapeutic applications, especially in treating diseases like cancer and viral infections.

HIV Protease Inhibitors : Research has demonstrated the potential of this compound in developing potent inhibitors targeting HIV protease. The compound's ability to form stable interactions with the enzyme's active site is crucial for its efficacy in antiviral therapy.

Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

  • Cardiovascular Diseases : It has been investigated for its potential in treating conditions such as myocardial ischemia, congestive heart failure, and hypertension. The compound's mechanism involves the inhibition of zinc hydrolase activity, which is implicated in these diseases .
  • Cancer Treatments : The compound's derivatives are being explored for their cytotoxic effects against different cancer cell lines, indicating its potential role in oncology as an anticancer agent .
  • Neurological Disorders : There is ongoing research into its application for neuroprotective effects, which may help in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of (R)-N-Boc-ethyl-piperidine-3-carboxylate with hydrazine hydrate under controlled conditions. This method has shown high yields (up to 87%) and allows for scalability in industrial applications .

Table 1: Synthesis Conditions

ReactantsYieldTemperatureReaction Time
(R)-N-Boc-ethyl-piperidine-3-carboxylate + Hydrazine hydrate87%120 - 125 °C5 hours

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Study on Peptidomimetics : A study published in a leading journal demonstrated that derivatives synthesized from this compound exhibited improved binding affinity to target receptors compared to their natural peptide counterparts, suggesting enhanced therapeutic potential.
  • Therapeutic Efficacy in Animal Models : In preclinical trials, compounds derived from this compound showed significant reductions in tumor growth rates in animal models, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ®-1-Boc-piperidine-3-carboxylic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted. The Boc group provides stability and protects the compound from premature degradation.

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Cores

Compound Name Core Structure Key Functional Groups Applications Reference
(S)-1-Boc-Pyrrolidine-3-Carboxylic Acid Hydrazide Pyrrolidine (5-membered) Boc, hydrazide Chiral intermediates in peptidomimetics
4-Pyridinecarboxylic Acid Hydrazide Pyridine (aromatic) Hydrazide Antimicrobial agents, antitubercular
Nicotinic/Isonicotinic Acid Hydrazide Pyridine (aromatic) Hydrazide at C3/C4 Cytotoxic agents, anti-Toxoplasma
2-Furancarboxylic Acid Hydrazide Furan (aromatic) Hydrazide Functionalized graphene oxide, materials science

Key Differences :

  • Ring Size and Saturation : Piperidine (saturated) vs. pyridine/furan (aromatic). Saturation in piperidine enhances conformational flexibility, critical for binding to biological targets.
  • Boc Protection : Unique to the (R)-1-Boc-piperidine derivative, this group increases steric bulk and stability, reducing nucleophilic side reactions compared to unprotected analogs like pyridinecarboxylic acid hydrazides .

Reactivity Comparison :

  • The Boc group in the piperidine derivative reduces electrophilicity at the carbonyl, making it less reactive toward nucleophiles compared to unsubstituted hydrazides like nicotinic acid hydrazide.
  • Aromatic hydrazides (e.g., pyridine/furan derivatives) exhibit higher resonance stabilization, favoring hydrazone formation with aldehydes .

Mechanistic Insights :

  • Antimicrobial Activity : Pyridinecarboxylic acid hydrazides (e.g., isoniazid) inhibit mycobacterial cell wall synthesis. The Boc-piperidine analog’s bulkier structure may limit penetration but improve target specificity .

Physicochemical Properties

Property (R)-1-Boc-Piperidine-3-Carboxylic Acid Hydrazide 4-Pyridinecarboxylic Acid Hydrazide
Melting Point ~120–140°C (estimated) 212–213°C
Solubility High in DCM, THF; moderate in methanol Low in organic solvents
Stability Boc group enhances hydrolytic stability Prone to oxidation

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₁N₃O₃
  • Molecular Weight : Approximately 243.30 g/mol
  • Functional Groups : Contains a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, a carboxylic acid, and a hydrazide moiety.

The Boc group is primarily used to protect the amine functionality during synthesis, allowing selective modifications without affecting the amine. Once the desired modifications are complete, the Boc group can be removed to reveal the free amine, which can participate in further reactions.

Synthesis

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide typically involves several steps:

  • Protection of Piperidine : The piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
  • Introduction of Carboxylic Acid Group : The Boc-protected piperidine undergoes reaction with suitable reagents to introduce the carboxylic acid group at the 3-position.
  • Formation of Hydrazide : The carboxylic acid is then converted to a hydrazide through reaction with hydrazine or its derivatives.

Potential Pharmacological Properties

While direct studies on this compound are sparse, compounds structurally related to it have exhibited various biological activities:

  • Analgesic and Anti-inflammatory Effects : Derivatives of piperidine are known for their roles as analgesics and anti-inflammatory agents. The presence of the hydrazide moiety may enhance these activities.
  • Antimicrobial Activity : Compounds containing hydrazide groups have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar potential .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The hydrazide group can form covalent bonds with active sites of enzymes, potentially leading to inhibition of enzyme activity. This interaction could affect various biochemical pathways depending on the targeted enzyme .
  • Receptor Interactions : Similar compounds have shown interactions with receptors in the central nervous system, suggesting that this compound could influence neuropharmacological pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeUnique Features
1-Boc-piperidine-3-carboxylic acidPiperidine derivativeLacks the hydrazide functionality
Nipecotic acidAmino acid derivativeContains a different functional group (amino)
4-MethylpiperidinePiperidine derivativeLacks carboxylic acid and hydrazide functionalities
HydrazineSimple hydrazineNo piperidine ring; simpler structure

This compound stands out due to its combination of the piperidine ring, Boc protection, and hydrazide functionality, which may confer unique reactivity and biological properties compared to these similar compounds.

Antimicrobial Studies

Research has shown that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, synthesized analogues containing various functional groups demonstrated zone of inhibition values ranging from 10 to 29 mm against pathogens like E. coli and Candida albicans. These studies highlight the potential for developing new antimicrobial agents based on such derivatives .

Cytotoxicity Assessments

In studies evaluating cytotoxicity against cancer cell lines, compounds derived from similar structures have shown promising results. For example, peptide conjugates derived from hydrazides exhibited enhanced cytotoxic activity compared to their non-hydrazide counterparts . This suggests that further exploration into this compound could yield valuable insights into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, and what critical steps ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Boc protection of the piperidine nitrogen and (2) conversion of the carboxylic acid to a hydrazide. First, (R)-piperidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) to introduce the Boc group. Next, the carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which is then reacted with hydrazine (NH₂NH₂) to yield the hydrazide. Critical steps include maintaining anhydrous conditions during acylation and controlling reaction temperature (<0°C) to minimize side reactions. Purity is confirmed via TLC and recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms the presence of Boc (C=O stretch at ~1680 cm⁻¹) and hydrazide (N–H stretches at ~3200–3300 cm⁻¹ and C=O at ~1650 cm⁻¹).
  • ¹H/¹³C NMR : Identifies stereochemistry (R-configuration) via coupling constants and Boc group signals (e.g., tert-butyl at δ 1.4 ppm in ¹H NMR).
  • Elemental Analysis : Validates molecular composition (C, H, N) within ±0.3% of theoretical values.
  • HPLC : Assesses purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How is this compound utilized as a building block in peptidomimetic or heterocyclic synthesis?

  • Methodological Answer : The hydrazide moiety serves as a nucleophile in condensations with aldehydes/ketones to form hydrazones or acylhydrazones, enabling access to triazoles, pyrazolidines, or other N-heterocycles. For example, reaction with 2-pyridinecarboxaldehyde under acidic conditions yields Schiff bases, which can undergo cyclization with EDCI/HOBt to form triazole derivatives. The Boc group is selectively removed with TFA for further functionalization .

Advanced Research Questions

Q. What experimental strategies are employed to evaluate this compound as a monoamine oxidase B (MAO-B) inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Recombinant human MAO-B is incubated with the compound (0.1–100 µM) and a fluorogenic substrate (e.g., kynuramine). Activity is measured via fluorescence (λₑₓ = 310 nm, λₑₘ = 400 nm) over 30 minutes. IC₅₀ values are calculated using nonlinear regression.
  • Reversibility Testing : Pre-incubate enzyme with the compound, then dilute 100-fold; residual activity indicates reversible inhibition.
  • Selectivity Profiling : Parallel assays with MAO-A (using serotonin as substrate) ensure isoform specificity. Ki values are determined via Lineweaver-Burk plots .

Q. How can computational modeling predict the binding mode and structure-activity relationship (SAR) of this compound with MAO-B?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to dock the compound into the MAO-B active site (PDB: 2V5Z). Key interactions include hydrogen bonds with Gln206 and π-π stacking with Tyr398.
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER) to assess stability of the ligand-enzyme complex. RMSD and binding free energy (MM-PBSA) calculations validate poses.
  • SAR Analysis : Modify the Boc group or hydrazide moiety in silico; correlate ΔG_binding with experimental IC₅₀ to identify pharmacophoric features .

Q. What methodologies optimize the use of this compound in hydrazide-crosslinked hydrogels for drug delivery?

  • Methodological Answer :

  • Crosslinking : React the hydrazide with oxidized hyaluronic acid (HA) in PBS (pH 5.0) at 37°C. Gelation time is monitored via rheology (storage modulus G’ > loss modulus G’’).
  • Degradation Profiling : Incubate hydrogels with hyaluronidase (10 U/mL) and measure mass loss over 72 hours. Adjust crosslinker ratio (1:2 to 1:4 HA:hydrazide) to tune degradation kinetics.
  • Drug Loading : Encapsulate hydrophobic drugs (e.g., paclitaxel) via solvent displacement; release profiles are assessed using HPLC .

Q. How is this compound applied in chemoproteomic studies for glycoproteome enrichment?

  • Methodological Answer :

  • Hydrazide Chemistry : Oxidize glycoproteins with NaIO₄ to generate aldehydes on glycan moieties. React with the hydrazide-functionalized magnetic nanoparticles (Fe₃O₄@PMAH) for 2 hours at 37°C.
  • Enrichment : Use a magnet to isolate glycopeptide-bound nanoparticles. Wash with urea buffer (8 M, pH 8.0) to remove non-specific binders.
  • Elution : Release glycopeptides with PNGase F (37°C, 18 hours) and analyze via LC-MS/MS. This method achieves >70% specificity for N-glycopeptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide
Reactant of Route 2
Reactant of Route 2
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.